1,2-Bis(DI-tert-butylphosphino)benzene

概要

説明

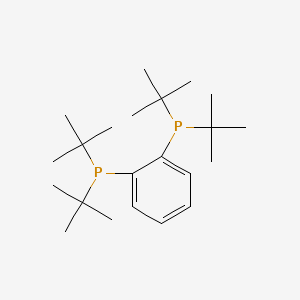

1,2-Bis(DI-tert-butylphosphino)benzene is a bidentate phosphine ligand known for its versatility in catalysis and organic synthesis. This compound is characterized by its two phosphine groups attached to a benzene ring, making it a valuable ligand in various chemical reactions.

準備方法

1,2-Bis(DI-tert-butylphosphino)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromobenzene with tert-butylphosphine in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of this compound .

化学反応の分析

1,2-Bis(DI-tert-butylphosphino)benzene undergoes various types of reactions, primarily due to its role as a ligand in coordination chemistry. Some of the notable reactions include:

Oxidation: The compound can undergo oxidation reactions, forming phosphine oxides.

Substitution: It participates in substitution reactions where the phosphine groups can be replaced by other ligands.

Coupling Reactions: It is widely used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

科学的研究の応用

Key Properties

- Molecular Weight : 394.52 g/mol

- Appearance : White solid or powder

- Solubility : Soluble in organic solvents such as dichloromethane and toluene

Catalysis

1,2-DTBPMB is primarily utilized as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. Its applications span several types of reactions:

- Alkoxycarbonylation Reactions : This ligand has been extensively studied for its role in the methoxycarbonylation of alkenes, notably ethylene, to produce methyl propanoate and other linear esters. The reaction mechanism typically involves the formation of a palladium complex that facilitates the insertion of carbon monoxide into the metal-ligand bond .

- Cross-Coupling Reactions : It is also employed in various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira coupling. The unique properties of 1,2-DTBPMB allow for high selectivity and efficiency in these transformations .

- Isomerization Reactions : The ligand has demonstrated exceptional abilities in isomerization processes, enabling the selective conversion of unsaturated substrates into desired products .

Industrial Applications

1,2-DTBPMB plays a pivotal role in industrial chemistry, particularly in the production of methyl methacrylate (MMA) through Lucite International's Alpha process. This process utilizes palladium catalysts stabilized by 1,2-DTBPMB for the methoxycarbonylation of ethylene, highlighting the ligand's significance in commercial applications .

Medicinal Chemistry

Emerging research indicates potential applications of 1,2-DTBPMB in drug development and delivery systems. Its ability to form stable complexes with various metal ions may facilitate novel approaches in medicinal chemistry by enhancing drug solubility and bioavailability.

Comparative Analysis with Similar Ligands

To better understand the unique properties of 1,2-DTBPMB, it is useful to compare it with other similar phosphine ligands:

| Ligand Name | Structure Type | Key Applications | Unique Features |

|---|---|---|---|

| 1,2-Bis(diphenylphosphino)benzene | Bidentate | Cross-coupling reactions | Less steric hindrance |

| 1,3-Bis(di-tert-butylphosphinomethyl)benzene | Bidentate | Catalysis | Different substitution pattern |

| 2,6-Bis(di-tert-butylphosphinomethyl)pyridine | Bidentate | Carbonylation reactions | Pyridine ring enhances coordination |

Uniqueness of 1,2-DTBPMB

The high steric bulk and strong electron-donating properties of 1,2-DTBPMB distinguish it from other phosphine ligands. These characteristics enable it to stabilize palladium catalysts effectively and enhance catalytic efficiency across various reactions .

Case Study 1: Methoxycarbonylation of Ethylene

In a landmark study conducted by Tooze et al., 1,2-DTBPMB was utilized to achieve high turnover frequencies (up to 12,000 h⁻¹) for the methoxycarbonylation of ethylene. The study highlighted the ligand's ability to stabilize palladium catalysts during high-conversion processes while maintaining selectivity for linear esters .

Case Study 2: Cross-Coupling Reactions

Research has shown that when paired with palladium catalysts, 1,2-DTBPMB significantly improves yields and selectivity in Suzuki-Miyaura coupling reactions. This has made it an essential component in synthesizing complex organic molecules for pharmaceutical applications .

作用機序

The mechanism of action of 1,2-Bis(DI-tert-butylphosphino)benzene primarily involves its function as a ligand. In catalytic processes, it forms complexes with metal ions, facilitating various chemical reactions. The phosphine groups coordinate with the metal center, stabilizing the transition state and enhancing the reaction rate. This coordination chemistry is crucial in many catalytic cycles, including those involving palladium and other transition metals .

類似化合物との比較

1,2-Bis(DI-tert-butylphosphino)benzene can be compared with other similar bidentate phosphine ligands:

1,3-Bis(DI-tert-butylphosphinomethyl)benzene: Similar in structure but with different substitution patterns on the benzene ring, affecting its coordination properties.

1,2-Bis(DI-phenylphosphino)benzene: This compound has phenyl groups instead of tert-butyl groups, leading to different steric and electronic properties.

1,2-Bis(DI-tert-butylphosphino)xylene: Another similar ligand with a xylene backbone, offering different spatial arrangements for coordination.

These comparisons highlight the unique properties of this compound, particularly its steric bulk and electronic characteristics, which make it a valuable ligand in various catalytic applications.

生物活性

1,2-Bis(di-tert-butylphosphino)benzene (DTBPMB) is a bidentate phosphine ligand known for its significant role in various catalytic processes, particularly in organic synthesis. Its unique structure, characterized by high steric bulk and strong electron-donating properties, enhances its effectiveness as a ligand in transition metal catalysis. This article explores the biological activity of DTBPMB, focusing on its mechanisms of action, applications in catalysis, and potential implications in medicinal chemistry.

Chemical Structure and Properties

DTBPMB consists of a benzene ring with two di-tert-butylphosphinomethyl groups attached at the 1 and 2 positions. This configuration provides substantial steric hindrance and electron density, making it an excellent stabilizer for transition metal complexes.

| Property | Description |

|---|---|

| Molecular Formula | C18H30P2 |

| Molecular Weight | 318.4 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

DTBPMB primarily acts as a ligand in palladium-catalyzed reactions. It forms stable complexes with palladium, facilitating various coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. The ligand's steric bulk allows for selective interactions with substrates, leading to high yields and selectivity in product formation.

Key Reactions Involving DTBPMB:

- Methoxycarbonylation : DTBPMB is pivotal in the methoxycarbonylation of ethylene to produce methyl propanoate, a key intermediate in the synthesis of methyl methacrylate. This reaction showcases DTBPMB's ability to stabilize palladium catalysts effectively.

- Cross-Coupling Reactions : The ligand enhances the efficiency of cross-coupling reactions by providing a favorable environment for substrate interaction with the metal center.

Biological Activity and Case Studies

While DTBPMB is predominantly recognized for its catalytic applications, emerging research suggests potential biological implications.

- Catalytic Activity in Pharmaceutical Synthesis :

-

Frustrated Lewis Pair Reactivity :

- Research indicates that DTBPMB can participate in reactions involving frustrated Lewis pairs (FLPs), which could lead to novel pathways for drug development . The interaction between DTBPMB and various substrates may open new avenues for synthesizing complex organic molecules with biological relevance.

- Enantioselective Catalysis :

Research Findings

Recent studies emphasize the importance of DTBPMB in enhancing catalytic performance:

- Selectivity in Carbonylation Reactions : The ligand showed remarkable selectivity towards linear esters over branched ones during alkoxycarbonylation reactions . This selectivity is vital for producing specific pharmaceutical intermediates.

- Mechanistic Insights : Detailed mechanistic studies revealed that DTBPMB stabilizes palladium complexes through strong σ-donation and π-backbonding interactions, leading to enhanced catalytic activity .

特性

IUPAC Name |

ditert-butyl-(2-ditert-butylphosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40P2/c1-19(2,3)23(20(4,5)6)17-15-13-14-16-18(17)24(21(7,8)9)22(10,11)12/h13-16H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUOMCDYYCYMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409372 | |

| Record name | 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215951-98-7 | |

| Record name | 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。